molecular formula C11H11N3O4 B1356118 Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-52-7

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1356118
CAS No.: 132272-52-7
M. Wt: 249.22 g/mol
InChI Key: XLNJPNHNTLBCKS-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound can be traced through the broader evolution of imidazo[1,2-a]pyridine chemistry, which has experienced significant advancement over the past several decades. The synthesis of this particular compound was first documented in scientific literature during the exploration of nitroimidazole derivatives for their biological activities. The compound emerged from systematic investigations into structure-activity relationships within the imidazo[1,2-a]pyridine family, where researchers sought to understand how specific substituent patterns influence chemical and biological properties.

Historical records indicate that the synthetic pathway to this compound was established through modifications of existing imidazo[1,2-a]pyridine synthesis protocols, utilizing 2-amino-3-nitro-4-picoline and ethyl bromopyruvate as key starting materials. The development timeline reflects the broader trend in heterocyclic chemistry toward creating more sophisticated molecular architectures with enhanced selectivity and potency. Early research efforts focused on optimizing synthetic conditions to achieve acceptable yields while maintaining structural integrity, with reported synthesis yields reaching 92% under optimized reaction conditions involving ethanol as solvent and controlled heating for four hours.

The compound's discovery was part of larger research programs aimed at developing novel therapeutic agents, particularly in the context of antimicrobial and antiparasitic drug discovery. This historical development parallels the recognition of imidazo[1,2-a]pyridines as privileged scaffolds in medicinal chemistry, a designation that has driven continued interest in derivatives like this compound. The evolution of synthetic methodologies for this compound class has been marked by innovations in reaction conditions, catalyst selection, and purification techniques that have collectively improved accessibility and scalability of these important heterocyclic structures.

Position in Heterocyclic Chemistry Classification

This compound occupies a distinctive position within the hierarchical classification system of heterocyclic chemistry. The compound belongs to the broader category of nitrogen-containing heterocycles, specifically within the subcategory of bicyclic fused ring systems that combine five-membered and six-membered aromatic rings. Within this classification framework, the molecule represents a member of the imidazopyridine family, which encompasses various structural isomers distinguished by the specific fusion patterns between imidazole and pyridine components.

The systematic classification places this compound within the imidazo[1,2-a]pyridine subfamily, characterized by the specific connectivity pattern where the imidazole nitrogen at position 1 is fused to the pyridine carbon at position 2, while the imidazole carbon at position 2 connects to the pyridine nitrogen atom. This particular fusion pattern distinguishes it from other imidazopyridine isomers such as imidazo[1,5-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines, each exhibiting unique chemical and biological properties based on their distinct geometric arrangements.

Classification Level Category Specific Designation
Primary Class Heterocyclic Compounds Nitrogen-containing aromatics
Secondary Class Bicyclic Systems Fused five-six ring combinations
Tertiary Class Imidazopyridines Imidazo[1,2-a]pyridine subfamily
Quaternary Class Substituted Derivatives Nitroimidazopyridine carboxylates
Molecular Identity Specific Compound This compound

The compound's classification is further refined by its specific substitution pattern, featuring a methyl group at position 7, a nitro group at position 8, and an ethyl carboxylate group at position 2 of the fused ring system. This substitution pattern places it within the specialized category of polysubstituted imidazo[1,2-a]pyridines, which represent a subset of particular interest in medicinal chemistry due to their enhanced biological activities compared to unsubstituted parent structures.

Significance within Imidazo[1,2-a]pyridine Family

The significance of this compound within the imidazo[1,2-a]pyridine family stems from its unique combination of structural features that collectively enhance its chemical reactivity and biological potential. The imidazo[1,2-a]pyridine scaffold has been recognized as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic activities across diverse disease areas including antimicrobial, anticancer, anticonvulsant, and cardiovascular applications. Within this context, the specific substitution pattern of this compound represents an important structural variation that has contributed to understanding structure-activity relationships within this family.

The presence of the nitro group at position 8 is particularly significant, as nitroimidazole derivatives have demonstrated enhanced biological activities, particularly in antimicrobial and antiparasitic applications. Research has shown that the nitro functionality can undergo bioreductive activation under specific physiological conditions, leading to the formation of reactive intermediates that contribute to biological efficacy. The strategic positioning of this nitro group in combination with the methyl substituent at position 7 creates a unique electronic environment that influences both chemical reactivity and biological target interactions.

The ethyl carboxylate group at position 2 adds another layer of functional significance, providing both a handle for further chemical modifications and a functionality that can influence pharmacokinetic properties such as solubility and membrane permeability. This carboxylate ester represents a common structural feature in bioactive imidazo[1,2-a]pyridines, often serving as a prodrug functionality that can be hydrolyzed to reveal the corresponding carboxylic acid under physiological conditions.

Comparative studies within the imidazo[1,2-a]pyridine family have revealed that compounds bearing similar substitution patterns to this compound often exhibit superior biological profiles compared to their unsubstituted counterparts. The specific arrangement of electron-withdrawing nitro and electron-donating methyl groups creates a balanced electronic distribution that optimizes interactions with biological targets while maintaining acceptable physicochemical properties for drug development applications.

General Applications in Research

This compound serves multiple important roles in contemporary chemical and biological research, primarily functioning as a valuable synthetic intermediate and bioactive scaffold for drug discovery programs. The compound's applications span across several research domains, with particular emphasis on its utility in medicinal chemistry, synthetic methodology development, and structure-activity relationship studies within the imidazo[1,2-a]pyridine family.

In medicinal chemistry research, the compound has been investigated as a lead structure for developing novel therapeutic agents targeting various disease conditions. The presence of the nitroimidazole moiety makes it particularly relevant for antimicrobial and antiparasitic drug discovery programs, where similar structural motifs have demonstrated significant biological activities. Research investigations have explored the compound's potential in treating bacterial infections, with particular focus on anaerobic bacterial pathogens where nitroimidazole derivatives have shown enhanced selectivity and efficacy.

The compound also serves as an important reference structure in chemical biology studies aimed at understanding the mechanisms of action of imidazo[1,2-a]pyridine derivatives. These investigations often employ the compound as a chemical probe to study protein-ligand interactions, cellular uptake mechanisms, and metabolic pathways relevant to drug action. The unique combination of functional groups present in the molecule provides multiple sites for chemical modification, enabling researchers to systematically investigate structure-activity relationships and optimize biological properties.

Research Application Specific Focus Key Contributions
Medicinal Chemistry Lead compound optimization Antimicrobial activity enhancement
Synthetic Methodology Reaction development Novel synthetic pathways
Structure-Activity Studies Biological correlation Mechanistic understanding
Chemical Biology Probe development Target identification
Material Science Functional materials Electronic property modulation

In synthetic chemistry research, this compound has been utilized as a starting material for preparing more complex molecular architectures through various chemical transformations. The compound's multiple reactive sites enable diverse functionalization strategies, including electrophilic aromatic substitution reactions at the pyridine ring, nucleophilic transformations of the ester functionality, and radical chemistry involving the nitro group. These synthetic applications have contributed to the development of new methodologies for constructing polysubstituted imidazo[1,2-a]pyridine derivatives with enhanced structural complexity and biological potential.

Properties

IUPAC Name

ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-5-4-7(2)9(14(16)17)10(13)12-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNJPNHNTLBCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563687
Record name Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132272-52-7
Record name Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been widely employed for the preparation of imidazo[1,2-a]pyridine derivatives due to its efficiency and high yields. The synthesis typically involves the condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates under microwave heating.

Procedure:

  • Reactants: 2-Aminopyridines (substituted or unsubstituted) and ethyl 2-chloroacetoacetate.
  • Conditions: Microwave heating at 120°C for 20–30 minutes.
  • Solvent: Ethanol or ethanol-water mixture.
  • Outcome: Formation of substituted imidazo[1,2-a]pyridine esters with yields ranging from 50% to 75%.

Advantages:

  • Faster reaction times compared to traditional reflux methods.
  • High purity products in some cases, which precipitate directly upon cooling the reaction mixture.

Challenges:

  • Yield optimization is necessary for certain substituted derivatives.
  • Purification by chromatography is required for some products.

Metal-Free Catalysis

Recent advancements have introduced metal-free protocols for synthesizing imidazo[1,2-a]pyridine derivatives. These methods utilize iodine as a catalyst and operate under mild conditions.

Procedure:

  • Reactants: 2-Aminopyridine and acetophenone derivatives.
  • Catalyst: Iodine or iodine-derived systems.
  • Conditions: Mild heating in micellar media or ambient temperature in aqueous solutions.
  • Mechanism:
    • Initial imine formation.
    • Tautomerization and intramolecular cyclization.
    • Oxidative aromatization.

Advantages:

  • Environmentally friendly ("green chemistry").
  • Broad functional group tolerance.
  • Short reaction times.

Traditional Reflux Methods

Traditional methods involve refluxing the reactants in ethanol or dimethoxyethane for extended periods (up to 48 hours).

Procedure:

  • Reactants: Ethyl 2-halogenated acetoacetates and substituted 2-aminopyridines.
  • Conditions: Reflux in ethanol or dimethoxyethane at elevated temperatures.
  • Outcome: Moderate yields (50–70%).

Challenges:

  • Longer reaction times compared to microwave-assisted methods.
  • Lower yields for certain derivatives.

Data Table: Comparison of Preparation Methods

Method Reactants Conditions Yield (%) Advantages Challenges
Microwave-Assisted 2-Aminopyridines + Ethyl Acetoacetate Microwave at 120°C 50–75 Fast reaction time, high purity Purification required for some products
Metal-Free Catalysis 2-Aminopyridines + Acetophenones Mild heating Variable Green chemistry, broad functional tolerance Limited scalability
Traditional Reflux Substituted Aminopyridines + Ethyl Acetoacetate Reflux in ethanol 50–70 Established method Long reaction times, moderate yields

Notes on Optimization

  • Microwave Parameters: Adjusting microwave power and exposure time can further enhance yields and reduce byproducts.
  • Catalyst Selection: For metal-free methods, iodine concentration must be optimized to prevent overreaction or side reactions.
  • Purification Techniques: Chromatographic purification using silica gel is recommended for compounds requiring higher purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Ethyl 7-Methyl-8-Nitroimidazo[1,2-a]pyridine-2-carboxylate has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For example, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, highlighting its potential in treating infections caused by these pathogens.

Anticancer Properties

Recent research has explored the compound's role in cancer therapy. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways. In vitro studies have demonstrated its ability to inhibit tumor growth in several cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases. It has been shown to reduce the levels of pro-inflammatory cytokines in cellular models, suggesting a mechanism that could be leveraged for therapeutic interventions in conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Apoptosis

In a laboratory setting, researchers investigated the effects of this compound on human lung cancer cell lines. The findings revealed that treatment with this compound led to a marked increase in apoptosis markers compared to untreated controls. This study underscores its potential application in targeted cancer therapies.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of bacterial metabolism
AnticancerLung cancer cellsInduction of apoptosis
Anti-inflammatoryInflammatory cytokinesModulation of signaling pathways

Mechanism of Action

The mechanism of action of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The compound may also inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Property/Compound Target Compound (7-Me, 8-NO2) Ethyl 8-Cl-7-CN Ethyl 8-Br-6-Me Ethyl 8-NH2-7-Me
Substituent Effects Strongly electron-withdrawing Moderate EWG (Cl, CN) EWG (Br), EWG (Me) Electron-donating (NH2)
Melting Point Likely >200°C* 229°C N/A Likely <200°C*
Synthetic Utility Nitro reduction to amine Cyanation/Cross-coupling Suzuki coupling Amide formation
Biological Relevance Potential prodrug activation Anticancer leads Intermediate for CDK inhibitors Anticonvulsant scaffolds

*Inferred from analogs.

Biological Activity

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 132272-52-7) is a synthetic compound belonging to the class of nitroimidazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₁N₃O₄
  • Molecular Weight : 249.22 g/mol
  • Purity : Typically reported at 96% .

Nitroimidazoles, including this compound, exert their biological effects primarily through the generation of reactive nitrogen species (RNS) upon reduction in anaerobic conditions. This mechanism leads to DNA damage and cell death in susceptible organisms, particularly in anaerobic bacteria and protozoa .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It has been evaluated against various pathogens, including:

  • Bacteria : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Studies indicate an MIC (Minimum Inhibitory Concentration) value of approximately 20 μM against Staphylococcus aureus and Escherichia coli .
  • Protozoa : It has demonstrated efficacy against protozoan parasites such as Giardia lamblia and Entamoeba histolytica, with IC50 values comparable to those of established treatments like metronidazole .

Antiparasitic Activity

The nitro group in this compound is crucial for its antiparasitic activity. Research indicates that the compound inhibits key enzymes in the metabolic pathways of parasites, thereby hindering their growth and survival . For instance, it targets methionine aminopeptidase (MetAP), which is essential for protein maturation in many protozoa .

Study 1: Efficacy Against Giardia lamblia

In a controlled study, this compound was administered to infected mice. The results indicated a significant reduction in parasite load compared to untreated controls. The compound's pharmacokinetic profile suggested effective absorption and distribution within the host .

Study 2: Antibacterial Profile

A comparative analysis with other nitroimidazoles revealed that this compound exhibited superior antibacterial activity against resistant strains of E. coli. This study highlighted its potential as a candidate for developing new antibiotics .

Summary of Findings

Activity TypeTarget OrganismsMIC/IC50 ValuesNotes
AntibacterialStaphylococcus aureus~20 μMEffective against both Gram-positive/negative bacteria .
AntiparasiticGiardia lamblia, E. histolyticaComparable to metronidazoleTargets MetAP essential for parasite survival .

Q & A

What are the established synthetic routes for Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate, and what intermediates are critical in its preparation?

The synthesis typically involves cyclocondensation of α-haloketones with 2-aminopyridine derivatives. For example, ethyl bromopyruvate reacts with substituted 2-aminopyridines under reflux in ethanol to form the imidazo[1,2-a]pyridine core. Nitration at the 8-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Key intermediates include ethyl bromopyruvate (yield: ~94% via substitution of ethyl pyruvate) and halogenated aminopyridines. Optimization of reaction conditions (e.g., solvent polarity, stoichiometry) is critical to minimize byproducts like regioisomeric nitro derivatives .

How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the ester carbonyl (C=O) appears at ~165 ppm in ¹³C NMR, while nitro group deshielding affects adjacent proton signals (e.g., H-7 and H-9) .
  • X-Ray Crystallography : Single-crystal diffraction (e.g., using SHELX software) determines bond lengths, angles, and packing. Monoclinic systems (space group P2₁/c) with unit cell parameters (a = 8.189 Å, b = 15.821 Å) confirm molecular geometry. Hydrogen bonding between nitro groups and ester oxygens stabilizes the crystal lattice .

What advanced strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine scaffold at the 8-position?

Regioselective nitration is achieved through directed ortho-metalation or microwave-assisted cross-coupling . For instance, palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 8-position. Microwave irradiation (100–150°C, 20 min) enhances reaction efficiency and selectivity, yielding ~27–55% of target products. Computational modeling (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals .

What biological activities are reported for structurally analogous imidazo[1,2-a]pyridine derivatives?

Analogues exhibit antiviral , anticancer , and CNS-modulating properties. For example:

  • CDK Inhibition : 8-Amino derivatives (e.g., Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) inhibit cyclin-dependent kinases by binding to ATP pockets (IC₅₀: 10–50 nM) .
  • Anticonvulsant Activity : Nitro-substituted derivatives modulate GABA receptors, reducing seizure duration in rodent models .

How can the ester moiety of this compound be modified to explore structure-activity relationships (SAR)?

  • Hydrolysis : Treat with NaOH/EtOH to yield the carboxylic acid, enhancing water solubility for bioavailability studies.
  • Amidation : React with primary amines (e.g., glycine methyl ester) via EDC/HOBt coupling to generate amide derivatives. Active esters (e.g., N-hydroxysuccinimide) facilitate high-yield (>80%) functionalization .

What analytical challenges arise during synthesis, and how are they addressed?

  • Byproduct Identification : HPLC-MS detects regioisomeric nitro byproducts (e.g., 6-nitro vs. 8-nitro). HRMS (ESI) with <5 ppm mass accuracy confirms molecular formulas.
  • Purity Optimization : Flash chromatography (cyclohexane/EtOAc gradients) removes unreacted starting materials. Purity ≥98% is validated via HPLC with UV detection at 254 nm .

How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., CDK2). Parameters include rigid-body docking (grid size: 60 ų) and flexible side-chain adjustments.
  • Pharmacophore Mapping : Nitro and ester groups are identified as key hydrogen bond acceptors, aligning with kinase active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.